3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-methyl-1-(pentan-3-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Chemical Reactions and Derivatives : A study on the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide demonstrated the formation of 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles and 1-acyl-1H-pyrazoles under various conditions. This research showcases the versatility of pyrazole derivatives in chemical synthesis and their potential for creating diverse molecular structures (Baeva et al., 2020).
Coordination Complexes and Crystal Structures : The synthesis and characterization of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlight the application of pyrazole compounds in the formation of complex metal-organic frameworks. These structures have potential applications in catalysis, molecular recognition, and material science (Radi et al., 2015).
Potential Applications
Antifungal and Antimicrobial Activities : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and evaluated for their antifungal activities against various phytopathogenic fungi. The study indicates the potential of pyrazole derivatives as antifungal agents, with some compounds displaying higher activity than commercial products (Du et al., 2015).
Molecular Docking and Biological Studies : The synthesis, characterization, and molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids underscore the importance of pyrazole derivatives in drug discovery. These compounds have been analyzed for their interactions with target proteins, indicating their potential utility in medicinal chemistry (Reddy et al., 2022).
Properties
IUPAC Name |
5-methyl-2-pentan-3-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8(5-2)12-9(10(13)14)6-7(3)11-12/h6,8H,4-5H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMCXBCWNUWDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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